molecular formula C13H9FO3 B1388599 4-(4-Fluorophenyl)-2-hydroxybenzoic acid CAS No. 67531-84-4

4-(4-Fluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B1388599
CAS No.: 67531-84-4
M. Wt: 232.21 g/mol
InChI Key: FZNXBABSGDSDJH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-hydroxybenzoic acid is an aromatic compound featuring a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the benzoic acid structure

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)-2-hydroxybenzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as Bcl-2, where it acts as a binder with a dissociation constant (K_D) value of 400 μM . The interaction with Bcl-2 suggests potential applications in the development of selective anti-cancer agents. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its binding to Bcl-2 can lead to alterations in apoptotic pathways, potentially affecting cell survival and proliferation . Furthermore, the compound’s impact on gene expression and cellular metabolism can result in changes in cellular function, highlighting its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with Bcl-2 involves binding to the protein, which can inhibit or activate its function . This interaction can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The molecular mechanism of action of this compound underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Degradation over time can lead to changes in its biochemical activity, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as selective binding to target proteins like Bcl-2 . Higher doses can lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels in preclinical studies. Understanding the dosage effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation processes, including hydroxylation and dealkylation, which can affect its metabolic flux and metabolite levels . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity, highlighting the importance of subcellular targeting in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-hydroxybenzoic acid typically involves the introduction of a fluorine atom into the phenyl ring followed by the formation of the benzoic acid structure. One common method is the electrophilic aromatic substitution reaction where fluorobenzene is reacted with salicylic acid under specific conditions to introduce the fluorine atom at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using fluorobenzene and salicylic acid. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 4-(4-Fluorophenyl)-2-ketobenzoic acid.

    Reduction: Formation of 4-(4-Fluorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of 4-(4-Aminophenyl)-2-hydroxybenzoic acid or 4-(4-Thiophenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Fluorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-2-hydroxybenzoic acid
  • 4-(4-Bromophenyl)-2-hydroxybenzoic acid
  • 4-(4-Methylphenyl)-2-hydroxybenzoic acid

Comparison: 4-(4-Fluorophenyl)-2-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size allow for stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXBABSGDSDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673455
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67531-84-4
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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